(3,5-di-tert-butyl-4-hydroxybenzyl)malonic acid
Overview
Description
(3,5-di-tert-butyl-4-hydroxybenzyl)malonic acid is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.17802393 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Complexation
(3,5-di-tert-butyl-4-hydroxybenzyl)malonic acid has been used in synthesizing new manganese(II) and iron(III) complexes. These complexes, derived from hydrazones of malonic acid dihydrazide and 3,5-di-tert-butylsalicylaldehyde, exhibit a dinuclear structure where ferromagnetic interaction between the metal ions is observed (Fatullaeva, 2019).
Reactions and Derivative Formation
The compound plays a significant role in various chemical reactions. It reacts with malonic acid, diethyl malonate, and acetic anhydride in the presence of weak bases to form different products, including 3,5-di-tert-butyl-4-hydroxycinnamic acid and other derivatives (Vol’eva et al., 2008).
Polymerization Studies
A study on the polymerization behavior of monomers including 3,5-di-tert-butyl-4-hydroxy-benzylmethacrylate revealed insights into their reactivity and potential in forming polymers. The antioxidants in these monomers show different degrees of reactivity when polymerized (Munteanu et al., 1985).
Hydrolysis and Antioxidation Properties
The alkaline hydrolysis of derivatives like diethyl N-acetylamino(3,5-di-tert-butyl-4-hydroxybenzyl)malonate involves decarboxylation and has implications for understanding tautomerism and antioxidation properties. The study also delves into predicting antioxidation activity based on the calculated energies of homolysis of the phenolic hydroxyl O-H bond (Volod’kin et al., 2009).
Molecular Structure Analysis
Investigations into the molecular and crystal structure of derivatives like 3,5-di-tert-butyl-4-hydroxybenzyl acetate have been conducted. These studies reveal how molecules form infinite chains in crystals via hydrogen bonds, contributing to our understanding of intermolecular interactions (Bukharov et al., 2001).
Antioxidant Activity and Stability
Research into the mechanisms of antioxidant action of 3,5-di-tert-butyl-4-hydroxybenzyl sulphides has revealed their ability to generate a Lewis acid catalyst. This catalyst can destroy significant amounts of hydroperoxide, indicating potent antioxidant activity (Farzaliev et al., 1978).
Properties
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-17(2,3)12-8-10(7-11(15(20)21)16(22)23)9-13(14(12)19)18(4,5)6/h8-9,11,19H,7H2,1-6H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDBDSVYNNHGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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